BnO-PEG3-CH2CH2Br
Description
Molecular Architecture and Functional Group Analysis
This compound consists of three distinct components:
- Benzyl ether (BnO) : A hydrophobic aromatic group (C₆H₅CH₂O–) that shields reactive sites and enhances solubility in organic solvents.
- PEG3 spacer : A triethylene glycol chain (–OCH₂CH₂OCH₂CH₂OCH₂CH₂–) that imparts hydrophilicity and flexibility.
- Bromoethyl terminal group (–CH₂CH₂Br) : A reactive alkyl halide facilitating nucleophilic substitutions.
Molecular Formula : Theoretical derivation based on structural components yields C₁₅H₂₃BrO₄ (molecular weight: ~347.3 g/mol).
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Estimated >230°C (similar to ) | , |
| Density | ~1.36 g/mL (analogous to ) | |
| Solubility | Chloroform, Ethyl Acetate, DMF | , |
| Refractive Index | ~1.48 (predicted) | – |
The benzyl ether’s electron-rich aromatic ring stabilizes the molecule via resonance, while the PEG3 spacer’s ether linkages enable hydrogen bonding with polar solvents.
Role of Benzyl Protection in Stability and Reactivity
The benzyl group acts as a protective moiety:
- Stability : Resists hydrolysis under acidic/basic conditions, enabling use in diverse reaction environments.
- Reactivity : The ether linkage remains inert during alkylation or coupling reactions, preserving the PEG3 spacer’s integrity.
In Benzyl 2-bromoethyl ether (C₉H₁₁BrO), the benzyl group prevents unwanted side reactions during nucleophilic substitutions, as evidenced by its use in synthesizing muscarinic antagonists. For this compound, this protection ensures the bromoethyl group remains reactive while the core structure stays intact.
Hydrophilic-Hydrophobic Balance Mediated by PEG3 Spacer
The PEG3 spacer confers amphiphilic properties:
- Hydrophilicity : Ethylene oxide units solubilize the compound in aqueous media (e.g., buffers), critical for drug delivery systems.
- Hydrophobicity : The benzyl group anchors the molecule in lipid membranes or polymeric matrices.
This balance enables applications such as:
- Micelle formation : PEG3’s hydration shell stabilizes hydrophobic drug cargoes.
- Bioconjugation : Spacer length optimizes ligand-receptor interactions without steric hindrance.
Bromoethyl Terminal Group Reactivity in Nucleophilic Substitutions
The bromoethyl group (–CH₂CH₂Br) undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols):
- Alkylation : Forms covalent bonds with biomolecules (e.g., proteins, DNA).
- Macrocycle synthesis : Serves as a linker in antifungal antibiotics and liquid crystals.
Example Reaction :
$$ \text{BnO-PEG3-CH}2\text{CH}2\text{Br} + \text{NH}2\text{-R} \rightarrow \text{BnO-PEG3-CH}2\text{CH}_2\text{-NH-R} + \text{HBr} $$
Reactivity is influenced by solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) accelerating substitution rates.
Properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxymethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRJPZRCKWFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BnO-PEG3-CH2CH2Br: can be synthesized through several synthetic routes. One common method involves the reaction of benzyl alcohol with polyethylene glycol and subsequent bromination. The reaction conditions typically include the use of a base such as sodium hydroxide and a brominating agent like phosphorus tribromide. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
In industrial production, the synthesis of This compound often involves large-scale reactors and automated systems to maintain consistent quality and efficiency. The process includes rigorous purification steps such as distillation and chromatography to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
BnO-PEG3-CH2CH2Br: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be replaced by nucleophilic reagents such as amines, thiols, and alcohols. Common reagents used in these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The benzyl group can be reduced to form toluene using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Drug Delivery Systems
Polyethylene Glycol (PEG) derivatives, including BnO-PEG3-CH2CH2Br, are widely used in drug delivery systems due to their ability to enhance solubility and bioavailability of therapeutic agents. The bromoethyl group allows for further functionalization, enabling the attachment of drugs or targeting moieties.
Case Study: PEGylated Drugs
Research has demonstrated that PEGylation can significantly improve the pharmacokinetics of drugs by reducing immunogenicity and prolonging circulation time in the bloodstream. In a study involving PEGylated nanoparticles, it was found that the incorporation of this compound enhanced the stability and efficacy of the delivered drug compared to non-PEGylated formulations .
Bioconjugation and Surface Functionalization
The bromoethyl group in this compound can react with nucleophiles such as amines or thiols, facilitating the conjugation of biomolecules (e.g., proteins, peptides). This property is particularly useful for creating targeted therapies or diagnostic agents.
Case Study: Targeted Cancer Therapy
In recent research, this compound was used to functionalize gold nanoparticles with antibodies for targeted delivery to cancer cells. The study showed that these conjugates exhibited enhanced binding affinity and selectivity towards cancerous tissues, demonstrating the potential for improved therapeutic outcomes .
Material Science Applications
The incorporation of this compound into polymer matrices has been explored for developing smart materials. The hydrophilic nature of PEG combined with the reactive bromoethyl group allows for tunable properties in hydrogels and coatings.
Case Study: Smart Hydrogels
A study on hydrogels incorporating this compound reported that these materials exhibited stimuli-responsive behavior when exposed to changes in pH or temperature. Such properties are advantageous for applications in drug release systems and tissue engineering .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Improved pharmacokinetics |
| Bioconjugation | Facilitates attachment of biomolecules | Targeted therapies |
| Material Science | Used in smart hydrogels and coatings | Tunable properties for specific applications |
Mechanism of Action
The mechanism of action of BnO-PEG3-CH2CH2Br involves its ability to undergo substitution reactions with various nucleophilesThis reactivity is crucial for its applications in bioconjugation and drug delivery, where the compound can be used to attach therapeutic agents to biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize BnO-PEG3-CH2CH2Br, we compare it with structurally related PEG-based linkers (Table 1) and discuss their functional distinctions.
Table 1: Comparison of PEG-Based Linkers
Structural and Functional Differences
BnO-PEG1-CH2COOH
- PEG Length : Shorter chain (PEG1) reduces solubility compared to PEG3.
- Terminal Groups : Carboxylic acid (-COOH) enables amide bond formation, ideal for coupling with amines.
- Applications : Used in solid-phase peptide synthesis or surface carboxylation .
N3-PEG3-CH2CH2COOH
- Reactivity : Azide (-N3) facilitates click chemistry, while -COOH allows further conjugation.
- Advantage Over this compound: Dual functionality supports sequential modifications (e.g., click reactions followed by carboxyl coupling) .
endo-BCN-PEG2-amine
- Bioorthogonal Chemistry: Bicyclononyne (BCN) reacts with azides via strain-promoted click chemistry, bypassing cytotoxic catalysts.
- Amine Terminus : Enables coupling with carboxyl groups or NHS esters.
- Limitation : Shorter PEG2 chain may limit steric flexibility compared to PEG3 .
NH2-PEG-Ph-CHO
Reactivity and Solubility
- This compound: Bromoethyl’s high electrophilicity supports alkylation under mild conditions. PEG3 ensures moderate solubility (~0.24 mg/ml inferred from PEG1 analogs) .
- N3-PEG3-CH2CH2COOH : Azide and carboxyl groups enhance solubility in aqueous buffers (~0.55 bioavailability score inferred from ).
- NH2-PEG-Ph-CHO : Aldehyde’s polarity may reduce GI absorption compared to bromoethyl derivatives .
Biological Activity
BnO-PEG3-CH2CH2Br is a compound that combines a benzyl ether (BnO) with a polyethylene glycol (PEG) moiety and a bromoethyl group. This structure provides unique properties that are useful in various biological applications, particularly in drug delivery systems and bioconjugation techniques. Understanding the biological activity of this compound is essential for its application in pharmaceutical sciences.
- Molecular Formula : C₁₁H₁₅BrO₃
- Molecular Weight : 273.15 g/mol
- LogP : The partition coefficient indicates hydrophobicity, which influences the compound's behavior in biological systems.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Drug Delivery Systems
This compound is utilized as a linker in the synthesis of antibody-drug conjugates (ADCs). Its PEG component enhances solubility and circulation time in the bloodstream, while the bromoethyl group facilitates conjugation to various biomolecules. Studies have shown that PEGylation improves the pharmacokinetics of drugs, allowing for targeted delivery and reduced toxicity.
2. Bioconjugation
The bromoethyl group serves as a reactive site for nucleophilic attack by amines or thiols, enabling the formation of stable covalent bonds with proteins or peptides. This property is particularly useful in creating bioconjugates for imaging or therapeutic purposes. For instance, studies have demonstrated successful conjugation of this compound with fluorescent dyes, enhancing their stability and bioavailability.
Case Study 1: Antibody-Drug Conjugates
A study conducted on the efficacy of ADCs incorporating this compound showed significant improvements in tumor targeting and reduced off-target effects compared to traditional chemotherapeutics. The PEG component allowed for prolonged circulation time, while the bromoethyl group facilitated efficient drug release upon internalization by target cells.
Case Study 2: Fluorescent Imaging Probes
In another research project, this compound was conjugated to a fluorophore for use in live-cell imaging. The results indicated that cells treated with the conjugate exhibited enhanced fluorescence intensity, demonstrating effective cellular uptake and retention. This highlights the potential of this compound as a tool for tracking cellular processes in real-time.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 273.15 g/mol |
| LogP | 1.5 |
| Solubility | Soluble in DMSO |
| Reactivity | High (bromoethyl group) |
| Application | Description |
|---|---|
| Drug Delivery Systems | Enhances solubility and circulation |
| Bioconjugation | Forms stable covalent bonds with biomolecules |
| Imaging Probes | Improves fluorescence for live-cell imaging |
Q & A
Basic Research Questions
Q. What are the standard synthetic methods for preparing BnO-PEG3-CH2CH2Br, and how are they validated?
- Methodological Answer : The synthesis typically involves nucleophilic substitution (e.g., bromide displacement in PEGylated intermediates) or coupling reactions using PEG3 spacers. Validation requires characterization via H/C NMR to confirm ether linkages and bromoethyl termini, alongside mass spectrometry (MS) for molecular weight verification. Reproducibility should adhere to protocols in peer-reviewed syntheses, with purity confirmed by HPLC (>95%) .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC/GC : Quantify purity by comparing retention times against standards.
- Elemental Analysis : Validate empirical formula (C, H, Br, O content).
- Spectroscopy : NMR for functional groups (e.g., benzyl ether protons at ~4.5 ppm, PEG methylene signals at 3.6–3.8 ppm). Cross-reference with literature data for known PEG-bromo derivatives .
Advanced Research Questions
Q. How should experimental designs address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Apply the PEO framework :
- Population : this compound.
- Exposure : Solvents of varying polarity (e.g., DMSO, THF, hexane).
- Outcome : Solubility profiles via gravimetric or UV-Vis quantification.
- Use statistical tools (ANOVA) to analyze batch-to-batch variability and solvent-grade impacts. Replicate under controlled conditions (temperature, humidity) to isolate variables .
Q. What statistical methods are optimal for optimizing reaction yields in this compound synthesis?
- Methodological Answer : Employ Design of Experiments (DOE) to test factors like temperature, catalyst loading, and reaction time. Response surface methodology (RSM) can model interactions between variables. Validate with ANOVA to identify significant factors, ensuring reproducibility across ≥3 independent trials .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?
- Methodological Answer :
- Replication : Synthesize the compound using cited protocols and compare spectral data.
- Control Variables : Standardize solvent, concentration, and instrumentation (e.g., 500 MHz NMR, ESI-MS).
- Hypothesis Testing (PICO) :
- Population : Conflicting datasets.
- Intervention : Re-analysis under uniform conditions.
- Comparison : Original vs. replicated data.
- Outcome : Identify systematic errors (e.g., solvent impurities, degradation) .
Q. What strategies mitigate PEG-related side reactions (e.g., oxidation, hydrolysis) during this compound storage?
- Methodological Answer :
- Stability Studies : Use accelerated aging (40°C/75% RH) to model degradation. Monitor via HPLC and FTIR for ether bond cleavage or bromine loss.
- Storage Optimization : Argon-atmosphere vials, desiccants, and −20°C storage.
- Ethical Replication : Compare degradation rates across batches, adhering to ICH guidelines for chemical stability .
Contradiction Analysis & Reproducibility
Q. How should researchers validate conflicting claims about this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Systematic Review : Compile literature data on reaction conditions (catalyst, solvent, temperature).
- Controlled Replication : Test key reactions (e.g., Suzuki coupling) using identical parameters.
- Data Triangulation : Compare yields, byproducts (GC-MS), and kinetics. Use FINER criteria to assess feasibility and novelty of revised protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
